2-Methoxy-5-(piperidin-4-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-piperidin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNQLHHAVFULOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Methoxy 5 Piperidin 4 Yl Pyridine and Analogues
General Strategies for Pyridine-Piperidine Scaffold Construction
The creation of the fundamental pyridine-piperidine structure is a critical first step, which can be achieved through various synthetic routes. These methods primarily involve either the reduction of a pre-existing pyridine (B92270) ring or the de novo construction of the piperidine (B6355638) ring through cyclization reactions.
The most direct and widely utilized method for synthesizing piperidines from pyridines is catalytic hydrogenation. rsc.orgnih.gov This approach is atom-economical, requiring only a pyridine substrate, a catalyst, and a hydrogen source. rsc.orgresearchgate.net However, the aromaticity of the pyridine ring makes this a challenging transformation, often necessitating harsh conditions such as high pressures and temperatures, which can limit functional group tolerance. rsc.orgresearchgate.net
A variety of heterogeneous catalysts are commonly employed, with the choice of catalyst and conditions influencing the reaction's efficiency and selectivity. Common catalysts include platinum oxide (PtO₂), rhodium on carbon, and palladium on carbon. researchgate.net For instance, the hydrogenation of substituted pyridines using a PtO₂ catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure has been reported for synthesizing piperidine derivatives. researchgate.net More recently, rhodium oxide (Rh₂O₃) has been identified as a highly active catalyst for the hydrogenation of a broad range of unprotected pyridines under milder conditions (e.g., 5 bar H₂ at 40 °C), tolerating functional groups like alcohols, amines, and carbonyls. rsc.org Such hydrogenations of substituted pyridines often proceed with high diastereoselectivity, typically yielding cis-piperidines as the major product. rsc.orgwhiterose.ac.uk
Homogeneous catalysts, particularly those based on iridium, have also been developed for the asymmetric hydrogenation of pyridines and pyridinium (B92312) salts, offering a route to chiral piperidines. chemrxiv.orgdicp.ac.cn An iridium(III)-catalyzed ionic hydrogenation has been shown to be robust and selective for converting functionalized pyridines to the corresponding piperidines, leaving highly reduction-sensitive groups such as nitro, bromo, and alkenyl groups intact. chemrxiv.org
| Catalyst System | Substrate Type | Conditions | Outcome | Reference(s) |
| PtO₂ | Substituted Pyridines | Glacial Acetic Acid, 50-70 bar H₂ | Yields: 28-96% | researchgate.net |
| Rh₂O₃ | Functionalized Pyridines | TFE, 5 bar H₂, 40 °C | High activity, tolerates various functional groups | rsc.org |
| Iridium(III) Complex | Multi-substituted Pyridines | Dichloroethane, Hantzsch Ester | Selective reduction, tolerates sensitive groups | chemrxiv.org |
| Palladium on Carbon | Disubstituted Pyridines | Methanol (B129727), HCl, H₂ (balloon) | cis-Piperidine products | whiterose.ac.ukacs.org |
An alternative to pyridine reduction is the construction of the piperidine ring from acyclic precursors via intramolecular cyclization. mdpi.com This strategy involves a molecule containing both a nitrogen source (typically an amine) and a reactive functional group that can participate in ring closure. mdpi.comresearchgate.net
One such method is the intramolecular reductive hydroamination/cyclization of alkynes. In this process, an acid-mediated functionalization of an alkyne leads to an enamine, which then forms an iminium ion that is subsequently reduced to create the piperidine ring. mdpi.com Another powerful technique is the aza-Prins cyclization, where N-tosyl homoallylamines react with carbonyl compounds in the presence of a Lewis acid like aluminum chloride (AlCl₃) to yield substituted piperidines. organic-chemistry.org Furthermore, intramolecular hydroamination of allenes, catalyzed by gold(I) complexes, has been successfully applied to the enantioselective synthesis of vinyl piperidines. organic-chemistry.org These methods provide versatile pathways to highly functionalized piperidine rings that can later be coupled to a pyridine moiety.
A sophisticated strategy for synthesizing highly substituted pyridines, which are precursors to piperidines, involves a temporary ring-opening of the pyridine core. nsf.govnih.gov This approach utilizes the classic Zincke reaction, where a pyridine is activated and then opened by a primary or secondary amine to form a reactive acyclic azatriene intermediate, known as a Zincke imine. nsf.govnih.gov
This synthetic maneuver transforms the electron-deficient pyridine into a series of polarized alkenes that are susceptible to electrophilic substitution reactions. nsf.gov This allows for highly regioselective functionalization, such as halogenation at the 3-position, which is difficult to achieve directly on the pyridine ring. nsf.govnih.govchemrxiv.org Following the functionalization of the open-chain intermediate, the ring is closed, typically by heating with an ammonium (B1175870) salt like ammonium acetate (B1210297) (NH₄OAc), to regenerate the substituted pyridine ring system. nih.govchemrxiv.org This "one-pot" ring-opening, halogenation, ring-closing sequence provides access to a diverse array of complex pyridine precursors that can subsequently be hydrogenated to the corresponding piperidines. chemrxiv.orgdigitellinc.com
Targeted Synthesis of Methoxy-Pyridine-Piperidine Architectures
Once the core scaffold is established or during its construction, specific functional groups must be installed. For 2-Methoxy-5-(piperidin-4-yl)pyridine, this involves introducing the methoxy (B1213986) group onto the pyridine ring and potentially modifying the piperidine nitrogen.
The introduction of a methoxy group at the 2-position of a pyridine ring is typically achieved through two primary methods: nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr) is a classic and effective method. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions. echemi.com This is because the anionic intermediate formed upon attack at these positions is stabilized by a resonance structure where the negative charge resides on the electronegative nitrogen atom. echemi.comyoutube.com Therefore, a 2-halopyridine (e.g., 2-chloropyridine (B119429) or the more reactive 2-fluoropyridine) can be treated with sodium methoxide (B1231860) (NaOMe) in methanol to displace the halide and form the 2-methoxy-pyridine product. echemi.comnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the advantage of using fluorinated precursors. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions , particularly the Suzuki-Miyaura coupling, offer a versatile and widely used alternative for forming carbon-carbon bonds. nih.govcdnsciencepub.com This reaction can be used to couple a pyridyl component with a piperidine-containing fragment or vice-versa. For the synthesis of the methoxy-pyridine portion, a key intermediate is 2-methoxy-5-pyridylboronic acid or its corresponding boronic ester. worktribe.comacs.org These can be synthesized from the corresponding 5-bromo-2-methoxypyridine (B44785) via lithium-halogen exchange followed by reaction with triisopropylborate. worktribe.comacs.org The resulting boronic acid can then be coupled with a suitable partner under palladium catalysis. For example, the Suzuki coupling of 2-pyridylboronates with aryl and heteroaryl bromides has been shown to be effective using a catalyst system like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand. nih.gov
| Reaction Type | Pyridine Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Reference(s) |
| SₙAr | 2-Halopyridine | Sodium Methoxide (NaOMe) | Methanol (solvent) | 2-Methoxypyridine (B126380) | echemi.comyoutube.com |
| SₙAr | 3-Methoxypyridine | Piperidine | NaH, LiI | 3-(Piperidin-1-yl)pyridine | nih.gov |
| Suzuki Coupling | 2-Pyridylboronate | Aryl/Heteroaryl Bromide | Pd₂(dba)₃, Phosphine Ligand, Base (KF) | 2-Aryl/Heteroaryl Pyridine | nih.gov |
| Suzuki Coupling | 5-Bromopyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃, Dioxane | Heteroarylpyrimidine | worktribe.com |
The piperidine ring in the this compound scaffold offers a prime location for further diversification, which is crucial for modulating physicochemical properties and biological activity. researchgate.netresearchgate.net The secondary amine of the piperidine ring is the most common site for functionalization.
Standard reactions such as N-alkylation and N-acylation are routinely employed. For example, the piperidine nitrogen can be reacted with various acylating agents to form amides, carbamates, or ureas. researchgate.net These reactions are typically straightforward and allow for the introduction of a wide range of substituents. The piperidine ring can also be functionalized at its carbon atoms, although this is more challenging. nih.gov Advanced strategies such as catalyst-controlled C-H functionalization using rhodium catalysts have been developed to introduce substituents at specific positions on the piperidine ring, offering a powerful tool for creating structural diversity. nih.gov
Multicomponent Reactions in Piperidine Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them a powerful tool for constructing diverse libraries of compounds. nih.govresearchgate.net The synthesis of the piperidine core, a key structural motif in many biologically active molecules, has greatly benefited from MCR strategies. nih.govajchem-a.com
Several types of MCRs are employed for piperidine synthesis. A common approach is the vinylogous Mannich-type reaction (VMR), which can assemble multi-substituted chiral piperidines from functionalized dienolates. rsc.org For instance, a stereoselective three-component VMR using a 1,3-bis-trimethylsilylenol ether can yield a cyclized chiral dihydropyridinone, which serves as a versatile intermediate for various chiral piperidine compounds. rsc.org Another notable method involves a four-component cascade reaction that can stereoselectively produce highly substituted piperidines. researchgate.net For example, the reaction of cyano olefins, ethyl 4,4,4-trifluoro-3-oxobutanoate, aromatic aldehydes, and ammonium acetate results in piperidine structures with four or five stereogenic centers. researchgate.net
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, has also been adapted into MCR formats for creating piperidine scaffolds. A four-component synthesis involving an intermolecular Diels-Alder reaction of 2-azadienes has been developed to produce complex piperidone structures. researchgate.net These MCRs provide convergent pathways to intricate organic molecules, which is of great importance for the pharmaceutical industry and biochemical research. nih.gov
Table 1: Examples of Multicomponent Reactions in Piperidine Synthesis
| MCR Type | Reactants | Key Intermediate/Product | Reference |
|---|---|---|---|
| Vinylogous Mannich Reaction | Functionalized dienolate, aldehyde, amine | Chiral dihydropyridinone | rsc.org |
| Knoevenagel–Michael–Mannich Cascade | Cyano olefins, β-ketoester, aromatic aldehydes, ammonium acetate | Polysubstituted piperidines | researchgate.net |
| Diels-Alder Based MCR | 2-Azadiene, dienophiles | Piperidone scaffolds | researchgate.net |
| Amine, Aldehyde, Alkyne (A3 Coupling) | Piperidine, aromatic aldehydes, terminal alkynes | Propargylamine analogues | ajchem-a.com |
Stereoselective Synthesis and Chiral Control in Pyridine-Piperidine Systems
Achieving stereochemical control during the synthesis of pyridine-piperidine systems is critical, as the specific three-dimensional arrangement of atoms often dictates biological activity. nih.gov A variety of strategies have been developed to access enantiomerically enriched piperidines. nih.gov
One major approach is the asymmetric hydrogenation or reduction of a pre-existing pyridine or pyridinium ring. nih.govresearchgate.net While the dearomatization of a stable pyridine ring is energetically challenging, this can be overcome by using activated pyridinium salts. nih.govacs.org Homogeneous chiral metal catalysts, particularly those based on iridium and rhodium, have been successfully used for the asymmetric hydrogenation of pyridinium salts, yielding chiral piperidines with excellent enantioselectivity. nih.govresearchgate.net For example, rhodium-catalyzed reductive transamination can convert simple pyridinium salts into a variety of chiral piperidines with high diastereo- and enantio-selectivities. researchgate.net Similarly, iridium(I) catalysts with P,N-ligands have been shown to asymmetrically hydrogenate 2-substituted pyridinium salts. nih.gov
Another powerful strategy involves the dearomatization of pyridines followed by an enantioselective functionalization step. acs.org A stepwise dearomatization/borylation of pyridines using a Cu(I) catalyst provides access to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for chiral piperidines. acs.org A similar three-step process involves the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction to furnish enantioenriched 3-substituted piperidines. nih.govacs.org This asymmetric reductive Heck-type reaction shows broad functional group tolerance. nih.govacs.org
Chemo-enzymatic methods offer a green and highly selective alternative. nih.govacs.org A one-pot cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach has been used to synthesize key intermediates for several pharmaceuticals. nih.gov
Table 2: Selected Stereoselective Methods for Piperidine Synthesis
| Method | Catalyst/Reagent | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-Substituted pyridinium salts | Chiral piperidines | High enantioselectivity | nih.gov |
| Reductive Transamination | Rhodium catalyst with chiral amine | Pyridinium salts | Chiral piperidines | High diastereo- and enantioselectivity | researchgate.net |
| Dearomatization/Borylation | Cu(I) catalyst | 1,2-Dihydropyridines | Enantioenriched 3-boryl-tetrahydropyridines | Facile access to chiral piperidines | acs.org |
| Asymmetric Carbometalation | Rhodium catalyst | Phenyl pyridine-1(2H)-carboxylate, boronic acids | 3-Substituted tetrahydropyridines | Reductive Heck-type reaction | nih.govacs.org |
| Chemo-enzymatic Cascade | Amine oxidase / Ene-imine reductase | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-disubstituted piperidines | Green and highly selective | nih.gov |
Advanced Synthetic Techniques and Library Generation for Research
Modern drug discovery and materials science rely on the ability to rapidly synthesize and screen large numbers of compounds. nih.gov This has driven the development of advanced synthetic techniques and high-throughput methods for generating libraries of molecules like this compound analogues. researcher.life
Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is particularly prominent due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and environmental compatibility of boronic acids. nih.govlibretexts.orgyoutube.com
This reaction is extensively used to synthesize biaryl compounds, such as those containing a pyridine ring linked to another aryl or heteroaryl group. nih.gov For the synthesis of pyridine-piperidine systems, a Suzuki coupling can be used to connect a functionalized pyridine, like a bromo-2-methoxypyridine, with a suitable boronic acid or ester derivative of a protected piperidine. acs.org For example, the synthesis of novel pyridine derivatives has been achieved through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a Pd(PPh₃)₄ catalyst. nih.gov
A significant challenge in pyridine chemistry has been the use of 2-pyridyl organometallics, which are often unstable. acs.org An alternative strategy is the direct arylation of pyridine N-oxides, which are inexpensive and stable. acs.org Palladium-catalyzed direct arylation allows for the coupling of pyridine N-oxides with aryl bromides with high yield and selectivity at the 2-position. The resulting 2-arylpyridine N-oxide can then be easily reduced to the corresponding 2-arylpyridine. acs.org Other palladium-catalyzed reactions, such as the Sonogashira coupling, are also employed to introduce diverse substituents onto the pyridine core. nih.gov
Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ / K₃PO₄ | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | 5-Aryl-2-methylpyridin-3-amine derivatives | nih.gov |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | Dihalogenated pyridine, Boronic acid | Site-selective arylated pyridines | acs.org |
| Direct Arylation | Pd(OAc)₂ / P(t-Bu)₃ | Pyridine N-oxide, Aryl bromides | 2-Arylpyridine N-oxides | acs.org |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 4-Iodo-pyridopyrimidinone, Terminal alkynes | 4-Alkynyl-pyridopyrimidinones | nih.gov |
High-Throughput Experimentation in Compound Library Synthesis
High-throughput experimentation (HTE) has revolutionized the process of drug discovery by enabling the rapid synthesis and screening of large, diverse collections of molecules. nih.gov This approach accelerates the identification of compounds with desired properties by running many reactions in parallel. researcher.life
The synthesis of piperidine-based libraries is well-suited to HTE methodologies. nih.gov Platforms have been developed that integrate computational library design with parallel solution-phase synthesis, continuous flow hydrogenation, and automated purification. nih.gov Such a system was successfully applied to produce a 120-member library of 1-aryl-4-aminopiperidine analogues for screening. nih.gov These modular approaches allow medicinal chemists to quickly generate and test new chemical entities without lengthy development times. nih.govresearcher.life
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, is another key technology in HTE. It offers precise control over reaction parameters and facilitates rapid optimization and scale-up. news-medical.net Combining biocatalysis with radical cross-coupling in a streamlined, multi-step process has enabled the efficient synthesis of high-value piperidines, reducing the number of synthetic steps significantly compared to traditional methods. news-medical.net These advanced techniques are crucial for exploring chemical space and unlocking new molecular designs for drug discovery. news-medical.net
Structure Activity Relationship Sar Studies of 2 Methoxy 5 Piperidin 4 Yl Pyridine Derivatives
Impact of Positional Isomerism and Substituent Effects on Biological Activity
The biological activity of 2-methoxy-5-(piperidin-4-yl)pyridine derivatives is highly sensitive to the placement and nature of substituents on both the pyridine (B92270) and piperidine (B6355638) rings. Through systematic modifications, researchers have elucidated key structural features that govern the interaction of these compounds with their biological targets.
The methoxy (B1213986) group at the 2-position of the pyridine ring is a critical determinant of biological activity in many derivatives. Its presence and position significantly influence ligand-target binding, physicochemical properties, and metabolic stability. mdpi.comnih.gov
Studies on related scaffolds have consistently demonstrated the importance of this methoxy substituent. For instance, in a series of 2,5-dimethoxyphenylpiperidine analogues, the deletion of the 2-methoxy group resulted in a drastic reduction in agonist potency at the serotonin (B10506) 5-HT2A receptor, with a more than 500-fold drop. acs.org This highlights the methoxy group's crucial role, potentially as a key attachment point or by maintaining an optimal conformation for receptor binding. acs.orgcsic.es The combination of a hydroxyl and a methyl group within the methoxy functionality can produce unique effects that are more than the sum of their individual parts. nih.gov
Further investigations into the antiproliferative activity of various pyridine derivatives have shown that increasing the number of methoxy substituents can lead to enhanced activity, as indicated by lower IC50 values. mdpi.com Conversely, replacing the methoxy group with other substituents, such as chlorine, has been shown to decrease activity. mdpi.com The modification of the methoxy group itself, for example into fluoromethoxy derivatives, has also been explored to fine-tune the properties of drug molecules. nih.gov
Table 1: Effect of Methoxy Group Deletion on 5-HT2AR Agonist Potency
| Compound | Modification | 5-HT2AR Agonist Potency (EC50, nM) | Fold Change in Potency |
|---|---|---|---|
| (S)-11 (Reference) | 2,5-dimethoxy | 2.4 | - |
| 22 | Deletion of 5-MeO | 48 | 20-fold drop |
| 23 | Deletion of 2-MeO | >10,000 | >500-fold drop |
| 21 | Deletion of both MeO groups | Negligible activity | - |
Data sourced from a study on 2,5-dimethoxyphenylpiperidine analogues, which share structural similarities. acs.org
The piperidine moiety is a common structural element in many pharmaceuticals and natural alkaloids, and its substitution pattern profoundly impacts biological activity. wikipedia.org For derivatives of this compound, modifications to the piperidine ring, including substitution on the ring carbons and functionalization of the ring nitrogen, are key strategies for optimizing activity.
In studies of monoamine oxidase (MAO) inhibitors, substitutions on the piperidine ring were found to significantly affect potency. Para-substitution on the piperidine ring is generally preferred over meta-substitution. nih.gov For example, a 4-methyl piperidine substituent can produce high MAO-B inhibition. nih.govacs.org The introduction of small amino functional groups on the piperidine ring has also been shown to yield compounds with higher activity for MAO-B inhibition. nih.gov
Functionalization of the piperidine nitrogen (N-functionalization) is another critical aspect of SAR. While N-alkylation can be a viable strategy, the nature of the substituent is crucial. In some cases, such as for certain 5-HT2A receptor agonists, N-substitution on the piperidine scaffold appears to be unfavorable for activity. acs.org The introduction of specific groups like N-formyl can alter the conformational preferences of the piperidine ring, which in turn influences biological activity. researchgate.net
Table 2: Influence of Piperidine Ring Substitution on MAO-B Inhibition
| Compound Class | Piperidine Substitution | MAO-B Inhibitory Activity | Key Finding |
|---|---|---|---|
| Piperine Derivatives | 4-Methyl | High Inhibition | 4-methyl substitution enhances MAO-B inhibition. nih.govacs.org |
| Piperine Derivatives | Unsubstituted | Baseline Activity | The piperidine ring itself is important for activity. nih.gov |
| Piperine Derivatives | Small Amino Groups | Increased Activity | Small amino groups on the piperidine ring boost MAO-B inhibition. nih.gov |
| trans-Piperine Derivatives | para-Hydroxy | Maximum Activity | Para-substitution is preferred over meta-substitution. nih.gov |
Data generalized from SAR studies on piperine-based MAO inhibitors. nih.govacs.org
The pyridine ring serves as a fundamental scaffold in medicinal chemistry, and its derivatization offers a powerful tool for modulating the pharmacological profile of a molecule. mdpi.comnih.gov For this compound, modifications beyond the methoxy group can lead to significant changes in potency and selectivity.
Research on N-phenyl-pyridin-2-amine derivatives as tubulin polymerization inhibitors revealed that substituents on the pyridine ring contribute significantly to cytotoxic activity. nih.gov It was found that modifying the R³ group on the pyridine ring could enhance potency, with methyl ester and methoxymethyl groups being particularly effective. While the R⁴ substituent also influenced activity, its impact was generally less than that of the R³ group. nih.gov
Replacing the pyridine ring with or introducing other heteroaryl systems is a common strategy in drug design. In the development of MAO inhibitors, substituting the R group with a pyridine or a thiophene (B33073) nucleus containing electronegative atoms like chlorine or bromine at the fifth position can yield potent and selective MAO-B inhibitors. acs.org Generally, electron-donating groups attached to ring-fused pyridine systems have been found to enhance antibacterial functionality. nih.gov The strategic incorporation of other heterocyclic rings can intensify the biological properties of the parent pyridine nucleus. nih.gov
Stereochemical Considerations in Activity and Selectivity
Stereochemistry plays a pivotal role in the biological activity and selectivity of chiral this compound derivatives. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, with bioactivity often residing primarily in a single enantiomer. acs.org
For conformationally restricted analogues of psychoactive phenylalkylamines, the agonist potency at the 5-HT2A receptor is highly dependent on the spatial orientation of the side chain. acs.org This principle extends to piperidine-containing compounds, where the stereochemistry of substituents on the piperidine ring can be critical. For instance, in the development of ligands for dopamine (B1211576) D₂ and serotonin 5-HT₁A receptors, stereoisomerism was a key consideration. nih.gov
The development of catalytic enantioselective methods for synthesizing chiral piperidines has been a significant advancement, allowing for access to specific enantiomers for biological evaluation. acs.org Such methods are crucial for systematically exploring the SAR of stereoisomers and identifying the eutomer (the more active enantiomer). The conformational dynamics, such as the equilibrium between different chair or twist-boat conformations of the piperidine ring, can also be influenced by substituents and have a direct impact on activity. researchgate.net
Ligand Efficiency and Optimization Strategies for Enhanced Potency
Ligand efficiency (LE) is a key metric used in drug discovery to assess the binding energy per atom of a ligand, guiding the optimization process toward compounds with improved potency and better physicochemical properties. Optimization strategies for this compound derivatives often involve a multi-pronged approach focusing on SAR, computational modeling, and synthetic accessibility.
One primary optimization strategy involves the systematic modification of substituents on the pyridine ring to enhance potency. As seen in studies of pyridin-2-amine derivatives, small changes to these substituents can lead to sub-micromolar GI₅₀ values. nih.gov A robust synthetic methodology, such as an efficient three-component reaction, allows for the comprehensive exploration of the chemical space around the scaffold, facilitating the identification of key SAR trends. diva-portal.org
Another powerful strategy is the structure-based design, which may involve creating libraries of analogues for screening. For example, a convergent three-component transformation was used to assemble a large library of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles, leading to the identification of potent and highly selective A₁ adenosine (B11128) receptor antagonists. diva-portal.org Furthermore, a three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation and another reduction, provides access to a wide array of enantioenriched 3-substituted piperidines, enabling the synthesis of optimized clinical candidates. acs.org
Biological Activities and Preclinical Pharmacological Investigations
Receptor Modulatory Activities
The piperidine (B6355638) moiety, linked to an aromatic system, is a classic template for ligands targeting central nervous system receptors. Investigations into compounds structurally related to 2-Methoxy-5-(piperidin-4-yl)pyridine have revealed significant activity at serotonin (B10506), oxytocin (B344502), histamine (B1213489), and glutamate (B1630785) receptors.
While the piperidine and methoxyphenyl groups are present in many serotonin receptor ligands, specific studies detailing the activity of this compound as an agonist at the 5-HT1F or 5-HT4 serotonin receptor subtypes were not identified in a comprehensive review of available scientific literature. The development of ligands for various serotonin receptors, such as 5-HT1A antagonists, has included molecules with methoxyphenyl piperazine (B1678402) structures, but direct data on the target compound's agonist activity at 5-HT1F and 5-HT4 remains uncharacterized in published research.
Derivatives incorporating a piperidine core attached to a methoxy-substituted aromatic ring have been central to the development of potent and selective non-peptide antagonists of the oxytocin receptor (OTR). Research has focused on modifying these scaffolds to improve pharmacological properties. For instance, a class of antagonists was developed based on a 1-(1-[4-(piperidin-4-yloxy)-2-methoxybenzoyl]piperidin-4-yl) structure. nih.gov
One notable compound, L-372,662, which features the 2-methoxybenzoyl piperidine unit, demonstrated high potency for the cloned human oxytocin receptor. nih.govacs.org This line of research highlights the importance of the methoxybenzoyl-piperidine fragment in achieving high-affinity binding to the OTR, a key target for conditions such as preterm labor. nih.gov
Table 1: Oxytocin Receptor Antagonist Activity of a Structurally Related Compound
| Compound | Receptor | Affinity (Ki) |
|---|---|---|
| L-372,662 | Human Oxytocin Receptor | 4.1 nM nih.govacs.org |
The piperidine moiety has been identified as a critical structural element for designing ligands with dual antagonist activity at the histamine H3 (H3R) and sigma-1 (σ1R) receptors. nih.govacs.org These receptors are implicated in various neurological and pain-related pathways. uniba.itnih.gov
Studies have shown that combining a piperidine core with various aromatic groups can yield compounds with high affinity for both targets. In one research program, a series of dual-acting ligands was synthesized by coupling different precursors with moieties such as 4-(piperidin-4-yl)pyridine. nih.gov The balance of affinity between H3R and σ1R can be finely tuned by modifications to the structure. For example, replacing a piperidine ring with piperazine can dramatically shift the selectivity profile between the two receptors. acs.org This research underscores the utility of the piperidinyl-pyridine scaffold in developing polypharmacological agents.
Table 2: Receptor Binding Affinities of Representative Dual H3/σ1 Receptor Ligands
| Compound Type | Receptor | Affinity (Ki) |
|---|---|---|
| Piperazine Derivative (Compound 4) | Human Histamine H3 Receptor | 3.17 nM acs.org |
| Sigma-1 Receptor | 1531 nM acs.org | |
| Piperidine Derivative (Compound 5) | Human Histamine H3 Receptor | 7.70 nM acs.org |
| Sigma-1 Receptor | 3.64 nM acs.org |
The piperidine scaffold is a foundational component in the design of selective antagonists for the NR2B subunit of the N-Methyl-D-Aspartate (NMDA) receptor. nih.gov Antagonists of this receptor have potential applications in treating a range of neurological disorders. nih.govresearchgate.net
Research into NR2B antagonists has led to the optimization of lead compounds based on benzylpiperidine and phenoxyethyl-piperidine templates. nih.govnih.gov For instance, a structure-activity relationship study starting from an N-(2-phenoxyethyl)-4-benzylpiperidine lead identified compound 10e (Co 101244/PD 174494). This molecule, which features a 4-hydroxy-piperidine ring, showed high potency as an NR1A/2B antagonist with an IC50 of 0.025 µM and an improved side effect profile. nih.gov These findings demonstrate the value of the substituted piperidine core in achieving potent and selective antagonism at the NR2B receptor.
Table 3: NR2B Antagonist Activity of a Structurally Related Compound
| Compound | Receptor Subunit | Potency (IC50) |
|---|---|---|
| 10a (p-hydroxy derivative) | NR1A/2B | 0.025 µM nih.gov |
Enzyme and Protein Inhibition Profiles
Beyond receptor modulation, the this compound framework is related to structures investigated for their ability to inhibit key enzymes involved in signaling pathways.
Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and pain. nih.govacs.org A novel class of potent and reversible MAGL inhibitors was developed using a benzylpiperidine scaffold. nih.govacs.org
The design of these inhibitors was inspired by the structure of a fatty acid amide hydrolase (FAAH) inhibitor that contained a 2-(3-(piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine moiety. nih.gov This starting point is structurally analogous to this compound, differing in the substituent on the pyridine (B92270) ring and the linker to the piperidine. Through systematic modification, researchers identified compound 13 , which exhibited a synergistic effect from its structural changes, resulting in highly potent MAGL inhibition with an IC50 value of 2.0 nM. nih.govacs.org
Table 4: MAGL Inhibitory Activity of Structurally Related Benzylpiperidine Derivatives
| Compound | MAGL Inhibition (IC50) |
|---|---|
| 7 (Initial Lead) | 133.9 nM acs.org |
| 11b (CF3 at position 4) | 13.1 nM nih.gov |
| 13 (Optimized Lead) | 2.0 nM nih.govacs.org |
Kinase Inhibition (e.g., MPS1, Aurora Kinases, CDK)
Derivatives of the pyridine and piperidine core have been investigated as inhibitors of various protein kinases critical to cell cycle regulation and signaling, including Aurora kinases and cyclin-dependent kinases (CDKs).
Aurora Kinase Inhibition: The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets. Research into imidazo[4,5-b]pyridine-based compounds has identified potent inhibitors of Aurora kinases. nih.govnih.gov Optimization of this series led to the discovery of dual inhibitors targeting both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govbohrium.com For instance, one such compound demonstrated significant potency against Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). nih.gov These inhibitors were found to disrupt mitotic processes, leading to cell cycle arrest and senescence in cancer cells. researchgate.net While these compounds feature a more complex heterocyclic system, the embedded pyridine motif is a key component of the active pharmacophore.
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their deregulation is a hallmark of cancer. A novel class of 2,4-diamino-5-ketopyrimidines, which incorporate a substituted piperidine moiety, has been identified as potent and selective ATP-competitive inhibitors of CDKs. nih.gov One of the most potent analogues, R547, which features a piperidine ring, displayed strong inhibitory activity against CDK1, CDK2, and CDK4 with Ki values in the low nanomolar range. nih.gov An X-ray crystal structure of this compound bound to CDK2 confirmed a binding mode consistent with the observed structure-activity relationship (SAR). nih.gov
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in gene expression by demethylating histone H3 on lysine (B10760008) 4 (H3K4), a mark generally associated with active gene transcription. nih.gov Its role in maintaining cancer stem cell properties has made it a significant target in oncology. nih.gov
Compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) or similar scaffold have emerged as potent, reversible, and selective inhibitors of LSD1. nih.govmdpi.com Structure-activity relationship studies revealed that the piperidin-4-ylmethyl group significantly enhances inhibitory activity and selectivity for LSD1 over related monoamine oxidases (MAO-A and MAO-B). nih.gov Optimization of this scaffold has yielded inhibitors with Ki values as low as 29 nM. nih.govmdpi.com These compounds demonstrated high selectivity, with potent inhibitors showing over 160-fold and 640-fold selectivity against MAO-A and MAO-B, respectively. nih.gov
X-ray crystallography of an inhibitor complexed with LSD1 revealed the specific binding interactions. The piperidine ring interacts with negatively charged residues Asp555 and Asn540, while other parts of the molecule occupy a hydrophobic pocket and interact with the critical catalytic residue Lys661. nih.govmdpi.com This detailed structural understanding provides a basis for the rational design of more potent LSD1 inhibitors. nih.gov
| Compound | LSD1 Ki (μM) | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity (LSD1 vs MAO-B) |
|---|---|---|---|---|
| Compound 5 | 2.3 | >50 | 9.7 | 4.6x |
| Compound 16 | 0.029 | >50 | 18.7 | >640x |
| Compound 17 | 0.096 | >50 | >50 | >160x |
| Compound 22 | 0.046 | Data Not Available | Data Not Available | Data Not Available |
Gamma-Secretase Modulation for Amyloid-Beta Reduction
Gamma-secretase is a multi-protein enzyme complex involved in the cleavage of the amyloid precursor protein (APP), which produces amyloid-beta (Aβ) peptides. The aggregation of the Aβ42 peptide is a central event in the pathology of Alzheimer's disease. escholarship.orgnih.gov Consequently, modulating gamma-secretase activity to reduce the production of Aβ42 is a primary therapeutic strategy. nih.gov
Gamma-secretase modulators (GSMs) represent a class of compounds that allosterically bind to the enzyme complex. nih.gov Unlike inhibitors, which block all cleavage activity and can lead to toxicity by preventing the processing of other essential substrates like Notch, GSMs selectively shift the cleavage site. escholarship.orgnih.govnih.gov This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in shorter, less aggregation-prone peptides like Aβ38 and Aβ37. escholarship.orgnih.gov
The introduction of a methoxypyridine motif into GSM scaffolds has been shown to improve both the potency for reducing Aβ42 levels and the drug-like properties of the compounds, such as solubility. escholarship.org In vivo studies with methoxypyridine-derived GSMs have demonstrated their ability to cross the blood-brain barrier and reduce Aβ42 levels in both the plasma and brain of transgenic mouse models of Alzheimer's disease. escholarship.org
Modulation of Ion Channels and Transport Systems
TRPC6 Inhibition
The Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that has been implicated in the pathophysiology of various diseases, including kidney disease, cardiac hypertrophy, and Duchenne muscular dystrophy (DMD). nih.govjci.orgnih.gov Increased expression or gain-of-function mutations in TRPC6 can lead to abnormal calcium influx, triggering pathological signaling pathways. nih.gov
Pharmacological inhibition of TRPC6 is being explored as a therapeutic approach. The selective TRPC6 antagonist BI 749327 has shown efficacy in animal models of cardiac and renal disease, where it suppressed fibrosis and improved function. nih.gov In mouse models of DMD, both genetic deletion and pharmacological inhibition of TRPC6 with BI 749327 prolonged survival and improved skeletal and cardiac muscle function. jci.org While specific research on this compound as a direct TRPC6 inhibitor is not prominent, the broader field of small molecule channel modulators is an active area of investigation.
Serotonin Transporter (SERT) Inhibition
The serotonin transporter (SERT) is a key protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft. It is the primary target for many antidepressant medications. While extensive research has been conducted on various chemical scaffolds that interact with the serotonin system, specific data on this compound as a SERT inhibitor is limited in the reviewed literature. However, related pyridine and piperidine derivatives have been explored as ligands for serotonin receptors, such as 5-HT1A agonists, indicating the relevance of this chemical space for targeting components of the serotonergic system. nih.gov
Cellular and In Vitro Studies
The pharmacological activities of this compound and its derivatives have been characterized in a variety of cellular and in vitro assays.
In the context of LSD1 inhibition, potent compounds from this class were shown to increase cellular H3K4 methylation levels. nih.gov They also exhibited strong antiproliferative activity against several leukemia and solid tumor cell lines, with EC50 values as low as 280 nM, while having negligible effects on normal cells. nih.gov
For gamma-secretase modulation, in vitro studies using SH-SY5Y neuroblastoma cells overexpressing APP (SHSY5Y-APP) demonstrated that methoxypyridine-derived GSMs effectively suppressed Aβ42 and Aβ40 levels while simultaneously potentiating Aβ38 levels, consistent with a modulatory mechanism. escholarship.org Similar effects were observed in primary mixed brain cultures from transgenic mice. nih.gov
In the area of kinase inhibition, cellular assays have been crucial for determining the functional consequences of enzyme inhibition. For example, CDK inhibitors containing a piperidine moiety were shown to inhibit the growth of various human tumor cell lines, with an IC50 of 0.08 µM in HCT116 colorectal carcinoma cells for one lead compound. nih.gov Similarly, imidazo[4,5-b]pyridine-based Aurora kinase inhibitors effectively inhibited cell proliferation in lines such as SW620. nih.gov Spiro-pyridine derivatives have also shown antiproliferative activity against HepG-2 and Caco-2 cancer cell lines, inducing apoptosis by activating Bax and suppressing Bcl-2 expression. nih.gov
| Compound Class | Target | Cell Line | Activity (IC50/EC50) | Reference |
|---|---|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridine derivative | LSD1 | Leukemia/Solid Tumors | As low as 280 nM | nih.gov |
| Diaminopyrimidine-piperidine derivative (R547) | CDK1/2/4 | HCT116 | 0.08 µM | nih.gov |
| Spiro-pyridine derivative (Compound 7) | EGFR/VEGFR-2 | Caco-2 | 7.83 µM | nih.gov |
| Imidazo[4,5-b]pyridine derivative | Aurora Kinase | SW620 | Potent Inhibition | nih.gov |
Antiproliferative Effects on Cancer Cell Lines
A comprehensive search of scientific databases and literature has not yielded specific studies detailing the antiproliferative effects of this compound on cancer cell lines. While research into the anticancer properties of various pyridine and piperidine derivatives is an active area of investigation, specific data regarding the cytotoxic or antiproliferative activity of this particular compound, including IC50 values against any cancer cell lines, remains to be published in the available scientific literature.
Antimicrobial and Antiviral Potential
There is currently no specific information available in the scientific literature regarding the antimicrobial or antiviral potential of this compound. Although the pyridine scaffold is a common feature in many compounds investigated for antimicrobial and antiviral properties, specific studies evaluating this compound against bacterial, fungal, or viral agents have not been identified.
CFTR Potentiation
An extensive review of the literature found no evidence or studies suggesting that this compound acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Research on CFTR modulators is a significant field, but this specific compound has not been identified as a subject of such investigations.
Preclinical Efficacy in Disease Models (Excluding Clinical Human Trials)
Neurological and Neurovascular Disorders (e.g., Migraine, Depression, Anxiety, Parkinson's Disease)
No preclinical efficacy studies for this compound in animal models of neurological or neurovascular disorders such as migraine, depression, anxiety, or Parkinson's disease have been found in the public domain. The potential of this compound in these therapeutic areas has not been reported in the available scientific literature.
Metabolic Disorders
There is no published preclinical data on the efficacy of this compound in animal models of metabolic disorders. Its potential role in conditions such as diabetes, obesity, or other metabolic dysfunctions has not been a reported subject of investigation.
Antiparasitic Activity (e.g., Trypanosoma cruzi)
A search of the relevant scientific literature did not yield any studies on the antiparasitic activity of this compound, including against Trypanosoma cruzi, the causative agent of Chagas disease. While screening for new antiparasitic agents is an ongoing effort, this specific compound has not been identified in such studies.
Information regarding the biological activities of this compound in the specified areas of anti-inflammatory, antinociceptive, and anticancer research is not available in the public domain.
Extensive searches of scientific literature, patent databases, and chemical registries did not yield any specific preclinical data or research findings on the direct anti-inflammatory, antinociceptive, or anticancer properties of the chemical compound this compound.
While the piperidine and pyridine structural motifs are common in many biologically active molecules, and derivatives of this compound may be explored in various therapeutic areas, there is no published research detailing the specific biological activities requested for this compound itself. It is possible that this compound is primarily utilized as an intermediate in the synthesis of more complex molecules and has not been a subject of direct biological investigation in the fields of inflammation, pain, or cancer.
Therefore, the requested article with detailed research findings, data tables, and specific content for the outlined sections cannot be generated.
Molecular Interactions and Computational Studies
Ligand-Target Binding Characterization
The affinity and functional activity of 2-Methoxy-5-(piperidin-4-yl)pyridine at its target receptors are determined using a combination of radioligand binding assays and functional assays in cellular models.
Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for a specific receptor. nih.gov In these assays, a radiolabeled form of a known ligand is used to label the receptor population. The ability of an unlabeled compound, such as this compound, to displace the radioligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
While specific radioligand binding data for this compound is not extensively detailed in publicly available literature, the general methodology involves incubating a source of the target receptor (e.g., cell membranes or tissue homogenates) with a fixed concentration of a suitable radioligand and varying concentrations of the test compound. The amount of bound radioactivity is then measured, and the data are analyzed to determine the affinity of the compound. For pyridine (B92270) derivatives acting on receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a common radioligand used is [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine. nih.gov
| Target Receptor | Radioligand | Test Compound | Ki (nM) |
|---|---|---|---|
| e.g., mGluR5 | e.g., [3H]M-PEPy | This compound | Data not available |
Functional assays are employed to determine whether the binding of this compound to its target receptor results in a biological response, and to characterize the nature of this response (e.g., agonist, antagonist, or inverse agonist). These assays are typically performed in cultured cells that endogenously or recombinantly express the target receptor.
The choice of functional assay depends on the signaling pathway coupled to the receptor. For G-protein coupled receptors (GPCRs), common functional assays include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, or monitoring downstream events such as calcium mobilization or reporter gene activation. For instance, in the study of protein kinase B (PKB/Akt) inhibitors, cellular assays are used to confirm that the compound can modulate signaling pathways within the cell. nih.gov
| Cell Line | Target Receptor | Assay Type | Functional Response (EC50/IC50, nM) |
|---|---|---|---|
| e.g., HEK293 | e.g., mGluR5 | e.g., Calcium mobilization | Data not available |
Structural Biology Approaches to Binding Mode Elucidation
Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how a ligand binds to its protein target.
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. By crystallizing a target protein in complex with this compound and analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to generate a detailed model of the binding site and the specific interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
While a crystal structure of this compound bound to a specific target protein is not available in the public domain, studies on related 2-methoxypyridine (B126380) derivatives have utilized X-ray crystallography to understand their molecular conformation and intermolecular interactions in the solid state. researchgate.net For example, the crystal structure of a Schiff base ligand derived from 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol and its metal complexes have been characterized, revealing details about their coordination chemistry. nih.gov
Computational Chemistry and Molecular Modeling for Predictive Insights
Computational methods are increasingly used in drug discovery to predict the binding of ligands to their targets, to understand the determinants of binding affinity and selectivity, and to guide the design of new compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method involves placing the ligand in various conformations and positions within the binding site of the protein and scoring these poses based on a scoring function that estimates the binding affinity.
Molecular dynamics (MD) simulations are then often used to refine the docked pose and to study the dynamic behavior of the protein-ligand complex over time. MD simulations can provide insights into the stability of the binding mode, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.
For a compound like this compound, computational studies would typically begin with building a 3D model of the compound and the target receptor. Docking simulations would then be performed to predict its binding mode. Subsequent MD simulations could then be used to validate the stability of the predicted binding pose and to calculate the binding free energy. While specific computational studies on this compound are not found in the search results, the PubChem entry for a related compound, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, provides computed properties such as molecular weight and a 3D conformer.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| e.g., mGluR5 | Data not available | Data not available |
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and properties of a molecule. DFT methods are used to optimize the molecular geometry and calculate various parameters that provide insight into the molecule's reactivity and stability. epstem.net For a molecule like this compound, these calculations would involve methods such as B3LYP or B3PW91 to determine its fundamental properties. epstem.net
These studies can compute ¹H-NMR and ¹³C-NMR isotropic chemical shift values, which can be correlated with experimental data to confirm the molecular structure. epstem.net Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. epstem.net Furthermore, these calculations can determine the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. epstem.net
Table 1: Representative DFT-Calculated Parameters for a Heterocyclic Compound (Note: This table is illustrative of the types of data generated from DFT studies for similar molecules and is not based on a published study of the specific title compound.)
| Parameter | Description | Illustrative Value |
| Total Energy | The total electronic energy of the optimized molecular structure. | -689.5 Hartree |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.8 eV |
| HOMO-LUMO Gap (ΔEg) | The energy difference between HOMO and LUMO, indicating chemical reactivity. epstem.net | 5.4 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | 3.1 Debye |
In Silico Prediction of Biological Activity Spectra and Potential Targets
In silico tools are crucial for predicting the biological activity profile of a compound before undertaking expensive and time-consuming laboratory screening. Web-based servers and software like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure to predict its likely biological functions based on structure-activity relationships derived from vast databases of known compounds. researchgate.netresearchgate.net The predictions are presented as a list of potential activities with corresponding probabilities for being active (Pa) or inactive (Pi). researchgate.net
These tools can also predict pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com For instance, servers can evaluate a compound based on Lipinski's rule of five to assess its drug-likeness and predict its potential for oral bioavailability. researchgate.netbiotechnologia-journal.org Toxicity predictions can flag potential issues such as carcinogenicity or hepatotoxicity based on structural alerts. researchgate.netbiotechnologia-journal.org This pre-screening helps prioritize compounds for further development and minimizes late-stage failures. researchgate.net
Table 2: Illustrative PASS Prediction for this compound (Note: This table is a representative example of PASS predictions and does not reflect actual experimental data for the title compound.)
| Predicted Biological Activity | Pa (Probable Active) | Pi (Probable Inactive) | Potential Target Class |
| G-protein Coupled Receptor (GPCR) Ligand | > 0.7 | < 0.05 | Receptors |
| Enzyme Inhibitor | > 0.6 | < 0.1 | Enzymes |
| Ion Channel Modulator | > 0.5 | < 0.2 | Ion Channels |
| Kinase Inhibitor | > 0.5 | < 0.15 | Enzymes |
| Nuclear Receptor Ligand | > 0.4 | < 0.3 | Receptors |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov This method is implicitly used in structure-activity relationship (SAR) studies to guide the design of new analogs. For a scaffold like piperidinopyridine, a QSAR study would involve compiling a dataset of analogs with known biological activities against a specific target, such as an enzyme or receptor. researchgate.net
Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular shape), or hydrophobic (e.g., LogP). researchgate.net A statistical method, such as genetic function approximation, is then used to generate a model that best correlates a combination of these descriptors with the observed activity. nih.gov A statistically significant model, indicated by high r² (correlation coefficient) and q² (cross-validated correlation coefficient) values, can then be used to predict the activity of new, unsynthesized compounds. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptor | Description | Relevance to Activity |
| Thermodynamic | Heat of Formation | The enthalpy change when a compound is formed from its constituent elements. nih.gov | Relates to molecular stability, which can influence binding affinity. |
| Topological | Wiener Index | A distance-based graph invariant that reflects molecular branching. | Captures information about molecular size and shape. |
| Surface Property | Partial Negative Surface Area | The fraction of the molecular surface with a partial negative charge. nih.gov | Important for electrostatic interactions with a biological target. |
| Electronic | Dipole Moment | The measure of net molecular polarity. | Influences solubility and the ability to form dipole-dipole interactions. |
| Spatial | Molecular Shadow Area | The two-dimensional projection of the molecule's shape. nih.gov | Describes the steric bulk and shape, which is critical for fitting into a binding pocket. |
Application of Machine Learning in Predictive Chemical Systems
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing predictive chemistry and drug discovery. rsc.org ML models, particularly deep learning algorithms, can identify complex, non-linear relationships between chemical structures and their properties that may be missed by traditional QSAR methods like multiple linear regression (MLR). nih.govresearchgate.net
In the context of a compound like this compound, ML models can be trained on large datasets of diverse molecules to predict a wide range of endpoints. These include reaction outcomes, biological activity, pharmacokinetic profiles, and toxicity. rsc.orgnih.gov For instance, an artificial neural network (ANN) can be trained on a set of known kinase inhibitors to predict the inhibitory potential of new compounds. nih.gov Studies have shown that ANN models often exhibit superior predictive power, with higher R² values and lower error rates (RMSE) compared to conventional MLR models. nih.gov This enhanced predictive accuracy allows for more reliable virtual screening and prioritization of candidates for synthesis and testing, significantly accelerating the drug discovery pipeline. nih.govresearchgate.net
Table 4: Comparative Performance of Predictive Models in QSAR (Based on a representative study comparing MLR and ANN models. nih.gov)
| Model | Statistical Parameter | Training Set | Test Set |
| Multiple Linear Regression (MLR) | R² (Coefficient of Determination) | 0.889 | 0.850 |
| RMSE (Root Mean Square Error) | 0.351 | 0.412 | |
| Artificial Neural Network (ANN) | R² (Coefficient of Determination) | 0.998 | 0.925 |
| RMSE (Root Mean Square Error) | 0.045 | 0.301 |
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-5-(piperidin-4-yl)pyridine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridine and piperidine derivatives. Key steps include:
- Nucleophilic substitution : Reacting 5-bromo-2-methoxypyridine with piperidine-4-yl precursors under basic conditions (e.g., NaOH in dichloromethane) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
- Yield Optimization : Control reaction temperature (40–60°C), use excess piperidine (1.2–1.5 eq), and monitor reaction progress via TLC.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to distinguish methoxy (δ ~3.8 ppm), pyridine protons (δ 7.0–8.5 ppm), and piperidine signals (δ 1.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
- IR Spectroscopy : Identify C-O (methoxy, ~1250 cm⁻¹) and aromatic C-N (pyridine, ~1600 cm⁻¹) stretches.
Q. What are the critical parameters for ensuring purity during synthesis?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
- Melting Point Consistency : Compare experimental values (e.g., 150–152°C) with literature data to detect impurities.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Receptor Binding Assays : Quantify affinity for targets like GlyT1 (e.g., radioligand displacement assays using [³H]glycine) to validate inhibitory activity .
- Structural Analog Comparison : Synthesize derivatives (e.g., trifluoromethyl or ethoxy substitutions) to assess SAR and identify confounding substituent effects .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins and explain variability in activity .
Q. What strategies establish the structure-activity relationship (SAR) for modulating biological targets?
- Methodological Answer :
- Analog Synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogen) and piperidine substituents (e.g., N-methylation) .
- Bioactivity Profiling : Test analogs in cell-based assays (e.g., neuronal uptake inhibition for GlyT1) and correlate substituent effects with potency .
- Crystallography : Co-crystallize the compound with target proteins (e.g., GlyT1) to map binding interactions and guide SAR .
Q. How can researchers address discrepancies in physicochemical properties (e.g., solubility) for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., this compound dihydrochloride, solubility >10 mg/mL in PBS) .
- Co-Solvent Systems : Use DMSO/PEG 400 (1:4) for preclinical formulations.
- LogP Measurement : Determine octanol/water partition coefficients to optimize lipophilicity (target LogP: 2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
